molecular formula C14H11N3O2 B11865492 5-Oxo-N-phenyl-1,5-dihydroimidazo[1,2-a]pyridine-3-carboxamide

5-Oxo-N-phenyl-1,5-dihydroimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B11865492
M. Wt: 253.26 g/mol
InChI Key: VSSKFEBCTQQENT-UHFFFAOYSA-N
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Description

5-Oxo-N-phenyl-1,5-dihydroimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-N-phenyl-1,5-dihydroimidazo[1,2-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an isocyanate derivative, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-N-phenyl-1,5-dihydroimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities and properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-N-phenyl-1,5-dihydroimidazo[1,2-a]pyridine-3-carboxamide stands out due to its unique combination of biological activities and its potential for use in multiple fields. Its ability to inhibit specific molecular targets and pathways makes it a promising candidate for drug development and other applications .

Biological Activity

5-Oxo-N-phenyl-1,5-dihydroimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

The chemical structure and properties of this compound are as follows:

PropertyValue
Molecular FormulaC14H11N3O2
Molecular Weight253.256 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point597.2 ± 50.0 °C
Melting PointN/A
Flash Point315.0 ± 30.1 °C

Antimicrobial Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. A study demonstrated that various imidazo derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds related to this class have been shown to inhibit bacterial growth effectively.

Case Study: Antibacterial Activity

In a series of tests involving imidazo[1,2-a]pyridine derivatives:

  • Compound A exhibited an ID50 of 1×107M1\times 10^{-7}M against E. coli.
  • Compound B showed an ID50 of 9×108M9\times 10^{-8}M against S. faecium.

These findings suggest that modifications in the imidazo structure can lead to enhanced antibacterial efficacy .

Anticancer Potential

The anticancer properties of this compound have also been explored in various studies. The compound has shown promising results in inhibiting cancer cell proliferation across different cell lines.

Cytotoxicity Studies

In vitro studies have reported the following IC50 values for various cell lines:

Cell LineIC50 (µM)
MCF73.79
NCI-H46012.50
HepG20.95

These results indicate that the compound exhibits significant cytotoxicity against several cancer types, particularly breast cancer (MCF7) and lung cancer (NCI-H460) .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound may act by inhibiting key enzymes involved in cellular proliferation and survival pathways.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific kinases related to cancer progression:

  • Aurora Kinase : Critical for cell division.
  • EGFR : Involved in tumor growth and metastasis.

These pathways are crucial targets for developing new anticancer therapies .

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

5-oxo-N-phenyl-1H-imidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C14H11N3O2/c18-13-8-4-7-12-15-9-11(17(12)13)14(19)16-10-5-2-1-3-6-10/h1-9,15H,(H,16,19)

InChI Key

VSSKFEBCTQQENT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC(=O)N32

Origin of Product

United States

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